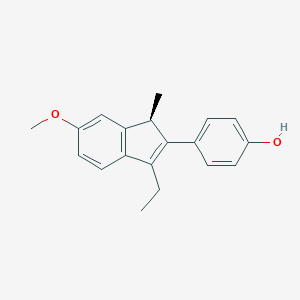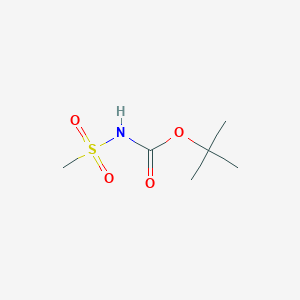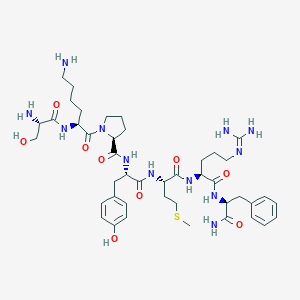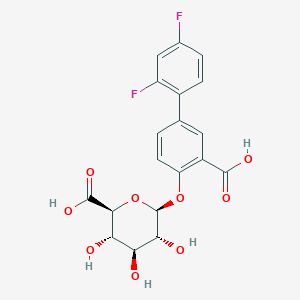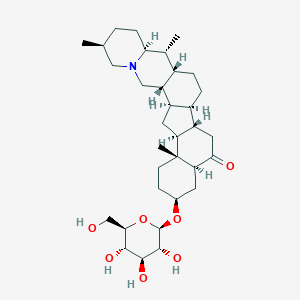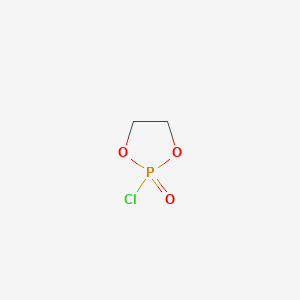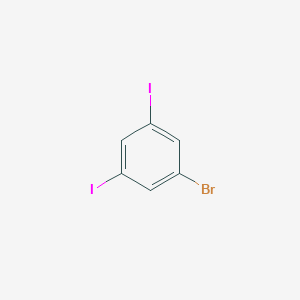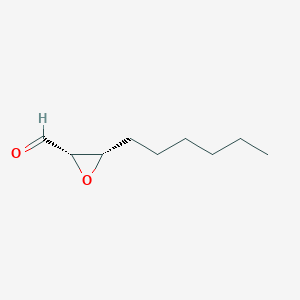
(2S,3S)-3-Hexyloxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Hexyloxirane-2-carbaldehyde, also known as (S,S)-(+)-2,3-hexanediol, is a chiral building block that has been widely used in the synthesis of various chiral compounds. It is a colorless to pale yellow liquid with a fruity odor and is soluble in water, ethanol, and ether.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Hexyloxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral inducer or a chiral auxiliary in asymmetric synthesis. In addition, it may have other biological activities such as antimicrobial and antifungal activities.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of (2S,3S)-3-Hexyloxirane-2-carbaldehyde. However, it has been reported to have antimicrobial and antifungal activities. It has also been shown to induce the expression of some genes related to the immune response in human cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3S)-3-Hexyloxirane-2-carbaldehyde in lab experiments include its high enantioselectivity, easy availability, and low toxicity. However, its limitations include its high cost, sensitivity to air and moisture, and limited solubility in some solvents.
Orientations Futures
There are several future directions for the research and development of (2S,3S)-3-Hexyloxirane-2-carbaldehyde. One direction is to explore its potential as a chiral inducer or chiral auxiliary in asymmetric synthesis of various chiral compounds. Another direction is to investigate its biological activities and potential applications in medicine, agriculture, and other fields. Finally, the development of new and more efficient synthesis methods for (2S,3S)-3-Hexyloxirane-2-carbaldehyde is also an important direction for future research.
Méthodes De Synthèse
(2S,3S)-3-Hexyloxirane-2-carbaldehyde can be synthesized through the asymmetric reduction of 2,3-hexanedione using a chiral catalyst. One of the most commonly used catalysts is (R,R)-tartaric acid, which can be easily obtained and has high enantioselectivity. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The yield and enantioselectivity of the product can be optimized by adjusting the reaction conditions such as temperature, solvent, and catalyst loading.
Applications De Recherche Scientifique
(2S,3S)-3-Hexyloxirane-2-carbaldehyde has been widely used in the synthesis of various chiral compounds such as pharmaceuticals, agrochemicals, and flavors. For example, it has been used as a key intermediate in the synthesis of the anti-inflammatory drug ibuprofen and the antifungal drug fluconazole. It has also been used in the synthesis of chiral pheromones and fragrances such as (S)-(-)-linalool and (S)-(-)-citronellol. In addition, (2S,3S)-3-Hexyloxirane-2-carbaldehyde has been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the product.
Propriétés
Numéro CAS |
147438-70-8 |
|---|---|
Nom du produit |
(2S,3S)-3-Hexyloxirane-2-carbaldehyde |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(2S,3S)-3-hexyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h7-9H,2-6H2,1H3/t8-,9+/m0/s1 |
Clé InChI |
CXWONQXFWHZHPN-DTWKUNHWSA-N |
SMILES isomérique |
CCCCCC[C@H]1[C@H](O1)C=O |
SMILES |
CCCCCCC1C(O1)C=O |
SMILES canonique |
CCCCCCC1C(O1)C=O |
Synonymes |
Oxiranecarboxaldehyde, 3-hexyl-, (2S-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




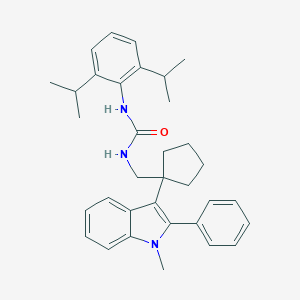

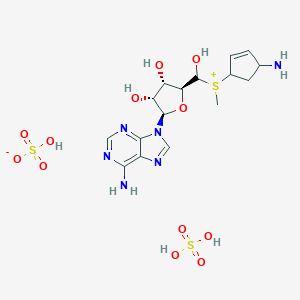
![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)
